Cas no 899995-79-0 (N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamide)

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- AKOS024470248
- F2823-0111
- N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
- N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide
- 899995-79-0
- N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide
- N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamide
-
- インチ: 1S/C17H18FN5O2/c1-17(2,3)23-15-13(9-20-23)16(25)22(10-19-15)21-14(24)8-11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,24)
- InChIKey: UVKVWXPIGZTAOS-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CC(NN1C=NC2=C(C1=O)C=NN2C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 343.14445300g/mol
- どういたいしつりょう: 343.14445300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 79.6Ų
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2823-0111-25mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide |
899995-79-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2823-0111-2mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide |
899995-79-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2823-0111-20mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide |
899995-79-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2823-0111-10μmol |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide |
899995-79-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2823-0111-1mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide |
899995-79-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2823-0111-5mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide |
899995-79-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2823-0111-10mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide |
899995-79-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2823-0111-5μmol |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide |
899995-79-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2823-0111-15mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide |
899995-79-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2823-0111-3mg |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-fluorophenyl)acetamide |
899995-79-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamide 関連文献
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamideに関する追加情報
Research Brief on N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamide (CAS: 899995-79-0)
The compound N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamide (CAS: 899995-79-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the structural uniqueness of this pyrazolopyrimidine derivative, which features a tert-butyl group and a fluorophenylacetamide moiety. These structural elements are believed to contribute to its selective binding affinity towards specific biological targets, particularly kinases and other enzymes involved in signal transduction pathways. Computational modeling and in vitro assays have demonstrated its promising inhibitory activity against certain cancer-related kinases, suggesting its potential as a lead compound for oncology drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway for N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamide, optimizing reaction conditions to achieve a high yield and purity. The study also reported preliminary pharmacokinetic data, indicating moderate metabolic stability and acceptable oral bioavailability in rodent models. These findings underscore the compound's potential for further preclinical development.
Another key area of investigation has been the compound's mechanism of action. Recent in vitro and in vivo studies suggest that it may exert its effects through the modulation of the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in cell proliferation and survival. Inhibition of this pathway has been observed at nanomolar concentrations, with minimal off-target effects, as evidenced by selectivity profiling against a panel of 400 kinases. This selectivity profile positions the compound as a promising candidate for targeted therapy.
Despite these encouraging results, challenges remain in the development of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamide. Issues such as solubility, formulation stability, and potential drug-drug interactions need to be addressed in future studies. Ongoing research is exploring structural modifications to enhance its physicochemical properties while retaining its biological activity.
In conclusion, N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(4-fluorophenyl)acetamide represents a promising scaffold for the development of novel kinase inhibitors. Its unique structural features, combined with its selective biological activity, make it a valuable candidate for further investigation in the context of cancer therapy and other diseases driven by dysregulated kinase activity. Future studies should focus on optimizing its drug-like properties and advancing it through the preclinical pipeline.
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